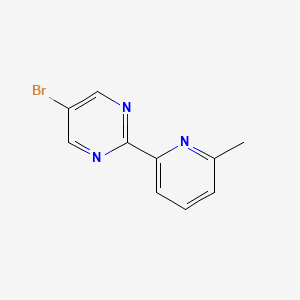
5-Bromo-2-(6-methylpyridin-2-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(6-methylpyridin-2-yl)pyrimidine is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(6-methylpyridin-2-yl)pyrimidine can be achieved through various methods. One common approach involves the Suzuki cross-coupling reaction. This method utilizes 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes a palladium-catalyzed cross-coupling reaction with arylboronic acids to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, condensation, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(6-methylpyridin-2-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the bromine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: Such as Suzuki and Heck reactions, where the compound reacts with arylboronic acids or alkenes in the presence of a palladium catalyst.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Arylboronic Acids: Reactants in Suzuki coupling.
Solvents: Such as dichloromethane and ethanol.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in medicinal chemistry and material science .
Scientific Research Applications
5-Bromo-2-(6-methylpyridin-2-yl)pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: Used in the synthesis of novel compounds with potential anti-fibrotic, antimicrobial, and anticancer activities.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: Utilized in the development of functional materials, including liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(6-methylpyridin-2-yl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects such as anti-fibrotic or anticancer activities . The compound’s reactivity is influenced by its electronic structure, which can be analyzed using density functional theory (DFT) studies .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(bromomethyl)pyrimidine
- 5-Bromo-2-(piperidin-1-yl)pyrimidine
- 5-Bromo-2-methylpyridin-3-amine
Uniqueness
5-Bromo-2-(6-methylpyridin-2-yl)pyrimidine is unique due to its dual pyridine and pyrimidine rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable building block in the synthesis of biologically active molecules and functional materials .
Properties
Molecular Formula |
C10H8BrN3 |
|---|---|
Molecular Weight |
250.09 g/mol |
IUPAC Name |
5-bromo-2-(6-methylpyridin-2-yl)pyrimidine |
InChI |
InChI=1S/C10H8BrN3/c1-7-3-2-4-9(14-7)10-12-5-8(11)6-13-10/h2-6H,1H3 |
InChI Key |
RMHUZADZVABAFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NC=C(C=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















